4-Nitrophenyl Phosphate

Description

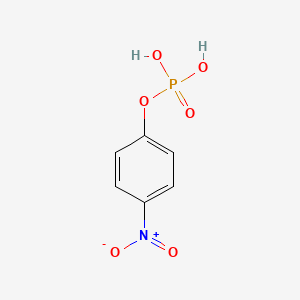

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6NO6P/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKIHKMTEMTJQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32348-90-6 (magnesium salt), 32348-91-7 (di-ammonium salt), 4264-83-9 (di-hydrochloride salt), 54306-27-3 (hydrochloride salt) | |

| Record name | Nitrophenylphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000330132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60861876 | |

| Record name | 4-Nitrophenylphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330-13-2, 12778-12-0 | |

| Record name | 4-Nitrophenyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrophenylphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000330132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl phosphoric acid ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012778120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl Phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04214 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Nitrophenyl dihydrogen phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, mono(4-nitrophenyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitrophenylphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROPHENYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59NF9TE3BA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the 4-Nitrophenyl Phosphate (pNPP) Assay

The 4-Nitrophenyl phosphate (B84403) (pNPP) assay is a widely utilized, simple, and cost-effective colorimetric method for detecting and quantifying the activity of various phosphatase enzymes.[1][2] This guide provides a comprehensive overview of the core principles, experimental protocols, and applications of the pNPP assay, tailored for researchers, scientists, and professionals in drug development.

Core Principle of the pNPP Assay

The fundamental principle of the pNPP assay lies in the enzymatic hydrolysis of a chromogenic substrate, 4-Nitrophenyl phosphate (pNPP), by a phosphatase.[3] pNPP itself is a colorless compound.[4] In the presence of a phosphatase, such as alkaline phosphatase (ALP), acid phosphatase (ACP), protein tyrosine phosphatase (PTP), or serine/threonine phosphatase, the enzyme catalyzes the removal of the phosphate group from pNPP.[5][6][7]

This dephosphorylation reaction yields two products: inorganic phosphate and 4-nitrophenol (B140041) (pNP).[1][8] Under alkaline conditions, the hydroxyl group of pNP is deprotonated to form the 4-nitrophenolate (B89219) anion, which is a water-soluble product with an intense yellow color.[3][5][9] The intensity of this yellow color is directly proportional to the amount of pNP produced and, consequently, to the activity of the phosphatase enzyme. The absorbance of the yellow product is measured spectrophotometrically at a wavelength of 405 nm.[1][10][11]

The reaction can be performed as a continuous assay, where the rate of pNP formation is monitored over time, or as an endpoint assay, where the reaction is stopped after a specific incubation period by adding a strong alkali, such as sodium hydroxide (B78521) (NaOH), which also enhances the color of the p-nitrophenolate.[1][12]

Caption: The enzymatic reaction and detection principle of the pNPP assay.

Applications in Research and Drug Development

The pNPP assay is a versatile tool with numerous applications:

-

Enzyme-Linked Immunosorbent Assay (ELISA): pNPP is a common substrate for alkaline phosphatase, which is frequently used as a reporter enzyme conjugated to secondary antibodies in ELISA.[4][13]

-

Enzyme Kinetics: The assay is used to determine the kinetic parameters of phosphatases, such as Kₘ and Vₘₐₓ.[2][12] The wide linear range of the assay is advantageous for these studies.[14]

-

High-Throughput Screening (HTS): The simple "mix-and-measure" format makes the pNPP assay robust and amenable to HTS for identifying phosphatase inhibitors in drug discovery.[5][7]

-

Quality Control: It is used for the quality control of purified phosphatase preparations.[5]

-

Diagnostics: Serum levels of different phosphatase isozymes can serve as biomarkers for various diseases, such as liver and bone diseases, and certain cancers.[4][15]

Experimental Workflow

The general workflow for a pNPP assay is straightforward and can be adapted for various formats, including 96-well and 384-well plates.[5]

Caption: A generalized experimental workflow for the pNPP phosphatase assay.

Data Presentation: Quantitative Assay Parameters

The following table summarizes key quantitative data and typical conditions for the pNPP assay.

| Parameter | Typical Value/Range | Notes | Source(s) |

| Substrate | 4-Nitrophenyl phosphate (pNPP) | Chromogenic substrate | [1][2] |

| Product | 4-Nitrophenol (pNP) | Yellow under alkaline conditions | [5][9] |

| Measurement Wavelength | 405 nm | Maximum absorbance of p-nitrophenolate | [1][3] |

| pNPP Concentration | 1 - 50 mM | Km values for most phosphatases are in the 0.5-10 mM range | [12] |

| Assay Buffers | Dependent on enzyme type | pH 5.5 for acid phosphatase; pH 7.2 for neutral; pH 9.5-9.8 for alkaline | [5][9][16] |

| Incubation Time | 10 - 60 minutes | Can be optimized based on enzyme activity | [5] |

| Incubation Temperature | Room Temperature or 37°C | Reaction is temperature-sensitive | [1][5] |

| Stop Solution | Strong alkali (e.g., NaOH, Na₂CO₃) | Terminates the reaction and enhances color | [1][8] |

| Detection Limit | As low as 3 ng of phosphatase | High sensitivity | [5][7] |

| Molar Extinction Coeff. (ε) | ~1.78 x 10⁴ M⁻¹cm⁻¹ to 1.8 x 10⁴ M⁻¹cm⁻¹ | For p-nitrophenol at 405 nm | [6][12] |

Detailed Experimental Protocols

Below are detailed methodologies for performing the pNPP assay for acid and alkaline phosphatases in a 96-well plate format.

A. Reagent Preparation

-

Assay Buffer: Equilibrate the appropriate buffer to room temperature before use.

-

pNPP Substrate Solution (e.g., 5 mM): Prepare this solution fresh just before use. Dissolve pNPP tablets or powder in the appropriate assay buffer.[17] For example, dissolve two 5 mg tablets into 5.4 mL of assay buffer. Protect the solution from light.[1]

-

Stop Solution: A solution of strong alkali, such as 0.1 M to 2 N NaOH, is commonly used.[8][16]

B. Protocol for Alkaline Phosphatase (ALP) Activity

-

Sample Preparation: Prepare serial dilutions of the enzyme sample (e.g., serum, cell lysate) using the ALP assay buffer.[17][18]

-

Assay Procedure:

-

Add 50-80 µL of each enzyme dilution or sample to triplicate wells of a clear, flat-bottom 96-well plate.[5][17]

-

Prepare blank control wells containing only the assay buffer.[5]

-

Initiate the reaction by adding 50 µL of the pNPP substrate solution to each well.[5]

-

Incubate the plate for 15-60 minutes at 25°C or 37°C, protected from light.[17]

-

Stop the reaction by adding 50 µL of Stop Solution to each well. Mix gently by tapping the plate.[5]

-

-

Data Collection: Read the absorbance of each well at 405 nm using a microplate reader.[5]

-

Data Analysis: Subtract the average absorbance of the blank control from the absorbance of all other wells. Calculate the enzyme activity based on a standard curve or by using the molar extinction coefficient of pNP.[6]

C. Protocol for Acid Phosphatase (ACP) Activity

-

Sample Preparation: Prepare serial dilutions of the enzyme sample in the ACP assay buffer (pH 5.5).[9]

-

Assay Procedure:

-

Data Collection: Measure the absorbance at 405 nm.[9]

-

Data Analysis: Correct for background absorbance and determine the ACP activity.

Context in Cellular Signaling

Phosphatases play a critical role in cellular signaling by counteracting the activity of kinases. A common signaling event is the reversible phosphorylation of proteins, which acts as a molecular switch to control cellular processes. The pNPP assay can be employed to measure the activity of a phosphatase that dephosphorylates a specific substrate in a signaling cascade.

Caption: Role of phosphatases in a generic signaling pathway.

Advantages and Limitations

Advantages:

-

High Sensitivity: The assay can detect low levels of phosphatase activity, often in the nanogram range.[5][7]

-

Simplicity and Speed: It follows a homogeneous "mix-and-measure" protocol that can be completed in under 30 minutes.[5]

-

Cost-Effective: pNPP is an inexpensive substrate.[14]

-

Wide Linear Range: The reaction is not limited by substrate concentration, allowing for a broad range of measurements.[1][14]

-

Versatility: It can be used for various types of phosphatases by simply changing the assay buffer's pH.[5][9]

Limitations:

-

Non-Specific Substrate: pNPP is a small, artificial substrate and may not fully represent the physiological conditions or the dephosphorylation of larger, specific protein substrates.[1]

-

Interference: Samples containing endogenous colored compounds may interfere with absorbance readings at 405 nm. Additionally, inhibitors of phosphatases like tartrate, fluoride, or EDTA should be avoided in sample preparation.[15][17]

-

pH and Temperature Sensitivity: The reaction is sensitive to changes in pH and temperature, requiring careful control of assay conditions.[1]

References

- 1. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]

- 2. neb.com [neb.com]

- 3. grokipedia.com [grokipedia.com]

- 4. In vitro diagnostic reagents - disodium p-nitrophenyl phosphate [en.highfine.com]

- 5. bioassaysys.com [bioassaysys.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. assaygenie.com [assaygenie.com]

- 8. pNPP| Highly active| Low detection limits [kementec.com]

- 9. sciencellonline.com [sciencellonline.com]

- 10. Acid Phosphatase (ACP) Activity Assay Kit (PNPP Method) - Elabscience® [elabscience.com]

- 11. Alkaline Phosphatase (ALP) Activity Assay Kit (PNPP Method) - Elabscience® [elabscience.com]

- 12. neb.com [neb.com]

- 13. biocompare.com [biocompare.com]

- 14. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. interchim.fr [interchim.fr]

- 17. assaygenie.com [assaygenie.com]

- 18. 3hbiomedical.com [3hbiomedical.com]

The Mechanism of 4-Nitrophenyl Phosphate in Enzyme Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 4-Nitrophenyl phosphate (B84403) (pNPP) in enzyme assays. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this chromogenic substrate for the characterization of various phosphatases. This guide details the underlying biochemical principles, provides structured quantitative data, outlines detailed experimental protocols, and visualizes key processes through signaling pathway and workflow diagrams.

Core Mechanism of Action

4-Nitrophenyl phosphate (pNPP) is a widely used, non-specific chromogenic substrate for a variety of phosphatases, including alkaline phosphatases (ALPs), acid phosphatases (ACPs), protein tyrosine phosphatases (PTPs), and serine/threonine phosphatases.[1][2] The core of its mechanism lies in the enzymatic hydrolysis of the phosphate group from the pNPP molecule. This reaction yields two products: inorganic phosphate and p-nitrophenol (pNP).[3]

While pNPP itself is colorless, its product, p-nitrophenol, is a chromophore. Under alkaline conditions, the hydroxyl group of p-nitrophenol is deprotonated to form the p-nitrophenolate ion, which exhibits a distinct yellow color.[3] This color change can be quantified by measuring the absorbance of the solution at a wavelength of 405 nm using a spectrophotometer.[3][4] The intensity of the yellow color is directly proportional to the amount of p-nitrophenol produced, which in turn is a measure of the phosphatase activity in the sample.[3]

One of the key advantages of the pNPP assay is its simplicity and cost-effectiveness.[5] The assay can be performed as a continuous or a single-point measurement.[4] In a single-point assay, the reaction is allowed to proceed for a specific time and then terminated by the addition of a stop solution, typically a strong base like sodium hydroxide (B78521) (NaOH), which also serves to maximize the color development of the p-nitrophenolate ion.[4]

Quantitative Data Presentation

The following tables summarize key quantitative data for pNPP-based enzyme assays, providing a basis for experimental design and comparison.

Table 1: Kinetic Parameters of Various Phosphatases with pNPP

| Enzyme | Source | Buffer | pH | Temperature (°C) | Km (M) | Vmax (µmol/min/unit) | Reference(s) |

| Alkaline Phosphatase | Calf Intestinal | 50 mM Tris-HCl | 11 | 37 | 7.6 x 10⁻⁴ | 3.12 | [6] |

| Alkaline Phosphatase | Calf Intestinal | 100 mM Glycine-NaOH | 9.5 | 37 | 4.0 x 10⁻⁴ | 1.6 | [6] |

| Acid Phosphatase (recombinant) | Acinetobacter baumannii | 0.20 M MES | 6.0 | Not Specified | 9.0 x 10⁻⁵ | 1.15 x 10⁻⁶ | [2] |

Table 2: Optimal Reaction Conditions and Molar Extinction Coefficient

| Parameter | Value | Conditions | Reference(s) |

| Optimal pH for Alkaline Phosphatase | 9.5 - 11.0 | Dependent on buffer system | [6] |

| Optimal pH for Acid Phosphatase | 5.5 - 6.0 | [2][7] | |

| Optimal pH for Neutral Phosphatases | 7.2 | [7] | |

| Optimal Temperature for Calf Intestinal Alkaline Phosphatase | 45°C | at pH 11 | [6] |

| Molar Extinction Coefficient (ε) of p-nitrophenol | 1.8 x 10⁴ M⁻¹cm⁻¹ | at 405 nm | [4] |

Experimental Protocols

This section provides a detailed, generalized methodology for performing a pNPP-based phosphatase assay in a 96-well plate format. This protocol is a synthesis of best practices from multiple sources.[7][8][9]

Reagent Preparation

-

Assay Buffer : Prepare an appropriate buffer based on the optimal pH of the phosphatase being assayed (see Table 2). For example:

-

Alkaline Phosphatase : 100 mM Glycine-NaOH, pH 9.5.

-

Acid Phosphatase : 100 mM Sodium Acetate, pH 5.5.

-

Neutral Phosphatase : 50 mM Tris-HCl, pH 7.2.

-

-

pNPP Substrate Solution (10 mM) : Dissolve pNPP disodium (B8443419) salt in the assay buffer to a final concentration of 10 mM. This solution should be prepared fresh and protected from light.

-

Enzyme Solution : Prepare a stock solution of the phosphatase enzyme in the assay buffer. The optimal concentration will need to be determined empirically but should be in the linear range of the assay.

-

Stop Solution (1 N NaOH) : Prepare a 1 N solution of sodium hydroxide in deionized water.

Assay Procedure

-

Enzyme Dilutions : Prepare serial dilutions of the enzyme solution in the assay buffer.

-

Assay Plate Setup :

-

Add 50 µL of each enzyme dilution to triplicate wells of a clear, flat-bottom 96-well plate.

-

Prepare blank wells containing 50 µL of assay buffer without the enzyme to subtract the background absorbance.

-

-

Initiate Reaction : Add 50 µL of the 10 mM pNPP substrate solution to each well, including the blanks.

-

Incubation : Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes). The incubation time should be sufficient to generate a detectable signal but should remain within the linear range of the reaction.

-

Stop Reaction : Add 50 µL of 1 N NaOH stop solution to each well to terminate the enzymatic reaction and develop the yellow color.

-

Absorbance Measurement : Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis

-

Correct for Blank : Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate Enzyme Activity : The rate of the reaction can be calculated using the Beer-Lambert law:

-

Activity (µmol/min/mL) = (ΔAbs/min) * (Total Assay Volume in mL) / (ε * l * Enzyme Volume in mL)

-

Where ΔAbs/min is the change in absorbance per minute, ε is the molar extinction coefficient of p-nitrophenol (1.8 x 10⁴ M⁻¹cm⁻¹), and l is the path length of the cuvette or well (typically 1 cm).

-

-

Mandatory Visualizations

Enzymatic Reaction of pNPP

Caption: Enzymatic hydrolysis of pNPP to yellow p-Nitrophenolate.

Experimental Workflow for pNPP Assay

Caption: Standard workflow for a pNPP-based phosphatase assay.

Signaling Pathway: PTP Regulation of the Ras-MAPK Pathway

Caption: PTPs negatively regulate the Ras-MAPK signaling pathway.

References

- 1. Protein tyrosine phosphatase - Wikipedia [en.wikipedia.org]

- 2. Biochemical characterization of a recombinant acid phosphatase from Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP. [imsear.searo.who.int]

- 4. neb.com [neb.com]

- 5. bioengineer.org [bioengineer.org]

- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 7. sciencellonline.com [sciencellonline.com]

- 8. 3hbiomedical.com [3hbiomedical.com]

- 9. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chromogenic Properties of p-Nitrophenyl Phosphate (pNPP)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chromogenic substrate p-Nitrophenyl phosphate (B84403) (pNPP), its mechanism of action, and its application in quantitative enzymatic assays.

Core Principles of pNPP as a Chromogenic Substrate

p-Nitrophenyl phosphate (pNPP) is a widely utilized non-proteinaceous, chromogenic substrate for various phosphatases, including alkaline phosphatases (ALP), acid phosphatases (ACP), and protein tyrosine phosphatases (PTP).[1][2] Its utility in biochemical assays stems from the production of a distinct color change upon enzymatic hydrolysis.

The fundamental principle lies in the enzymatic cleavage of the phosphate group from pNPP. This reaction yields p-nitrophenol (pNP) and inorganic phosphate.[1][3] In an alkaline environment, pNP is deprotonated to the p-nitrophenolate ion, which exhibits a strong yellow color. This change in color is directly proportional to the amount of pNP produced and, consequently, to the activity of the phosphatase enzyme. The resulting yellow product has a maximum absorbance at 405 nm, allowing for straightforward spectrophotometric quantification.[1][4]

The primary advantages of using pNPP include its cost-effectiveness and the ability to measure reaction rates over a broad range of substrate concentrations.[1] However, it is important to note that pNPP is a non-specific substrate and may not fully replicate physiological conditions due to its small molecular size.[1][5]

Quantitative Data

The following tables summarize key quantitative parameters associated with the use of pNPP and its product, pNP.

Table 1: Molar Extinction Coefficient of p-Nitrophenol

| pH Range | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | References |

| 9-10 | 400 | 17,500 | [6] |

| Alkaline | 405 | 18,000 | [2][5][7][8] |

| Alkaline | 405 | 17,800 | [9][10] |

| Not specified | 405 | 18,300 | [11][12] |

| In 0.5 M EDTA | 405 | 16,000 | [2][7] |

Table 2: Kinetic Parameters of Calf Intestinal Alkaline Phosphatase (CIAP) with pNPP

Data obtained at an incubation temperature of 37°C.

| Buffer (Concentration) | pH | Km (M) | Vmax (µmoles min⁻¹ unit⁻¹) | kcat (s⁻¹) | References |

| Tris-HCl (50 mM) | 11.0 | 7.6 x 10⁻⁴ | 3.12 | 82.98 | [13][14][15] |

| Glycine-NaOH (100 mM) | 9.5 | 4.0 x 10⁻⁴ | 1.6 | 42.55 | [13][14][15] |

Experimental Protocols

Below are detailed methodologies for common assays utilizing pNPP.

Protocol 1: General Protein Phosphatase Activity Assay

This protocol is adapted for a 96-well plate format and is suitable for measuring total phosphatase activity.

Materials:

-

Protein phosphatase samples

-

1x Colorimetric assay buffer

-

10 mM pNPP substrate solution in 1x colorimetric assay buffer

-

5 N NaOH (Stop Solution)

-

96-well microplate

-

Microplate reader

Procedure:

-

Dilute protein phosphatase samples to 50 µL in 1x colorimetric assay buffer in the wells of a 96-well plate at room temperature.[5]

-

Prepare a 10 mM pNPP substrate solution in the same 1x colorimetric assay buffer.[5]

-

Initiate the reaction by adding 50 µL of the pNPP solution to each well. It is recommended to add the substrate at regular time intervals (e.g., every 10 seconds) to ensure consistent incubation times across the plate.[5]

-

Allow the reaction to proceed for 10-45 minutes at room temperature. For faster reaction rates, the incubation can be performed at temperatures up to 37°C.[5]

-

Stop the reaction by adding 20 µL of 5 N NaOH to each well, using the same time interval as in step 3.[5]

-

Gently tap the side of the plate to mix the contents and incubate for 30 seconds at room temperature.[5]

-

Read the absorbance at 405 nm using a microplate reader.[5]

Protocol 2: Alkaline Phosphatase-Based ELISA

This protocol outlines the final steps of an ELISA where an alkaline phosphatase-conjugated secondary antibody is used for detection.

Materials:

-

ELISA plate with captured antigen-antibody complexes

-

Wash Buffer (e.g., Tris-buffered saline with 0.1% Tween-20)

-

pNPP Substrate Solution (e.g., 1 mg/mL pNPP in a suitable buffer such as diethanolamine (B148213) or Tris-HCl)[16]

-

96-well microplate

-

Microplate reader

Procedure:

-

After the final incubation with the alkaline phosphatase-conjugated antibody, wash the wells of the microplate at least three times with wash buffer to remove any unbound conjugate.[11][16] Note: Avoid using phosphate-based buffers as inorganic phosphate is a potent inhibitor of alkaline phosphatase.[11][12]

-

Prepare the pNPP working solution just before use and protect it from light. A typical concentration is 1 mg/mL.[16]

-

Add 100-200 µL of the pNPP substrate solution to each well.[16][17]

-

Incubate the plate at room temperature or 37°C for 15-60 minutes, or until sufficient color has developed. The plate should be protected from light during this incubation.[16][17]

-

The reaction can be monitored kinetically by reading the absorbance at 405 nm at several time points.[16]

-

For an endpoint assay, stop the reaction by adding 50 µL of stop solution to each well.[16][17]

-

Read the final absorbance at 405 nm.[17]

Factors Influencing the Reaction and Storage

Several factors can influence the outcome of pNPP-based assays:

-

pH: The optimal pH for alkaline phosphatase activity is typically in the range of 9.5 to 11.[13] The yellow color of the pNP product is also pH-dependent and is more intense at alkaline pH.[18]

-

Temperature: Higher temperatures, such as 37°C or 45°C, can increase the rate of the enzymatic reaction.[5][13]

-

Inhibitors: Inorganic phosphate, a product of the reaction, can act as a potent inhibitor of alkaline phosphatase. Therefore, the use of phosphate-based buffers should be avoided.[11][12]

-

Light Sensitivity and Storage: pNPP is sensitive to light and should be stored protected from light.[1] The optimal storage temperature for pNPP powder or tablets is typically -20°C.[1][19] Ready-to-use solutions may be stored at 2-8°C for shorter periods.[20]

References

- 1. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]

- 2. neb.com [neb.com]

- 3. biocompare.com [biocompare.com]

- 4. p-Nitrophenyl Phosphate (pNPP) Supplier | AARMEDICA [aarmedica.com]

- 5. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The molar extinction coefficient of p-nitrophenol is | Chegg.com [chegg.com]

- 7. neb.com [neb.com]

- 8. Enzymatic Activity and Substrate Specificity of Mitogen-activated Protein Kinase p38α in Different Phosphorylation States - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. N2600-37-500T | p-Nitrophenyl Phosphate (pNPP, KR-pT-IRR), Phosphatase [clinisciences.com]

- 11. 对硝基苯酯磷酸酯 This p-Nitrophenyl Phosphate is validated for use in ELISA. | Sigma-Aldrich [sigmaaldrich.com]

- 12. mybiosource.com [mybiosource.com]

- 13. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 14. Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. interchim.fr [interchim.fr]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. assaygenie.com [assaygenie.com]

- 19. assets.fishersci.com [assets.fishersci.com]

- 20. pNPP Microwell Alkaline Phosphatase Stablized | Leinco [leinco.com]

An In-depth Technical Guide to 4-Nitrophenyl Phosphate (pNPP)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of 4-Nitrophenyl phosphate (B84403) (pNPP), a widely used chromogenic substrate in biochemical assays. Detailed experimental protocols and visual workflows are included to assist researchers in its practical application.

Chemical Structure and Properties

4-Nitrophenyl phosphate (pNPP) is a synthetic aryl phosphate ester. It is formed from the mono-esterification of phosphoric acid with 4-nitrophenol (B140041).[1] The presence of the electron-withdrawing nitro group on the phenyl ring enhances the reactivity of the ester linkage, making it an excellent substrate for various phosphatases.[1]

The most commonly used form in laboratories is the disodium (B8443419) salt hexahydrate, favored for its stability and high solubility in aqueous solutions.[1][2]

General Properties

| Property | Description | Source(s) |

| Appearance | White to slightly yellow crystalline powder. | [1][2] |

| Odor | Odorless. | [1] |

| Storage | Powder forms are typically stored at 2-8°C, while tablets are stored at -20°C. It should be protected from light and moisture. | [1][3] |

| Stability | Stable for at least 24 months when stored correctly. pNPP is light-sensitive, and solutions should be freshly prepared to avoid degradation. | [2][4] |

Chemical Identifiers and Molecular Weights

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Nitrophenyl phosphate | (4-nitrophenyl) dihydrogen phosphate | 330-13-2 | C₆H₆NO₆P | 219.09 |

| 4-Nitrophenyl phosphate disodium salt | Disodium (4-nitrophenyl) phosphate | 4264-83-9 | C₆H₄NNa₂O₆P | 263.05 |

| 4-Nitrophenyl phosphate disodium salt hexahydrate | Disodium (4-nitrophenyl) phosphate hexahydrate | 333338-18-4 | C₆H₄NNa₂O₆P · 6H₂O | 371.14 |

Physicochemical Properties

| Property | Value | Conditions | Source(s) |

| Melting Point | >300 °C | [1][5] | |

| Solubility (Disodium salt hexahydrate) | >50 mg/mL in water. Readily soluble in alkaline buffers. Sparingly soluble in ethanol (B145695) and less soluble in non-polar organic solvents. | Room Temperature | [1][2] |

| pKa | ~1.8 (first phosphate dissociation), ~5.2 (second phosphate dissociation), ~7.1 (phenolic moiety) | [1] |

Principle of Action

4-Nitrophenyl phosphate serves as a chromogenic substrate for various phosphatases, including alkaline phosphatases (ALP), acid phosphatases (ACP), and protein tyrosine phosphatases (PTPs).[1][4][6] In the presence of these enzymes, pNPP is hydrolyzed, yielding inorganic phosphate and 4-nitrophenol (pNP).[4][6] Under alkaline conditions, pNP is deprotonated to form the 4-nitrophenolate (B89219) ion, which is a yellow-colored product with a maximum absorbance at 405 nm.[1][4][6] The rate of formation of this yellow product is directly proportional to the phosphatase activity in the sample.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Nitrophenyl Phosphate Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of 4-Nitrophenyl phosphate (B84403) disodium (B8443419) salt (4-NPP), a widely used chromogenic substrate in enzyme assays. Understanding these properties is critical for ensuring the accuracy, reproducibility, and reliability of experimental results.

Core Properties of 4-Nitrophenyl Phosphate Disodium Salt

4-Nitrophenyl phosphate disodium salt is a key reagent in biochemistry, particularly for the determination of acid and alkaline phosphatase activity. The enzymatic hydrolysis of 4-NPP yields 4-nitrophenol (B140041), a yellow-colored product that can be quantified spectrophotometrically at 405 nm.[1] The hexahydrate is the common commercially available form.

Chemical Structure:

-

Molecular Formula: C₆H₄NNa₂O₆P · 6H₂O[1]

-

Molecular Weight: 371.14 g/mol [1]

-

Appearance: White to pale yellow crystalline powder.

Solubility Profile

The solubility of 4-NPP is a crucial factor in the preparation of stock and working solutions for enzymatic assays. The compound exhibits good solubility in aqueous solutions and some organic solvents.

| Solvent | Concentration | Reference |

| Water | 50-100 mg/mL | |

| Phosphate Buffered Saline (PBS), pH 7.2 | Approximately 10 mg/mL | |

| Ethanol | Approximately 10 mg/mL |

Note: For optimal performance in enzyme assays, it is recommended to prepare fresh aqueous solutions of 4-NPP. It is advised not to store aqueous solutions for more than one day.

Stability Characteristics

The stability of 4-NPP, both in solid form and in solution, can be influenced by several factors, including temperature, pH, and light exposure.

Solid-State Stability

When stored properly, solid 4-Nitrophenyl phosphate disodium salt is a stable compound.

| Storage Condition | Shelf Life | Reference |

| +2 to +8°C, protected from light | 24 months | |

| -20°C, protected from light | ≥ 4 years |

It is crucial to protect the solid compound from light to prevent degradation.

Solution Stability

The stability of 4-NPP in aqueous solutions is highly dependent on the pH of the medium. The non-enzymatic hydrolysis of 4-NPP is significantly influenced by the hydrogen ion concentration.

-

Alkaline Conditions (pH ≥ 9.0): The rate of hydrolysis is practically zero. This is advantageous for its use in alkaline phosphatase assays, which are typically performed at a pH between 9.8 and 10.4.

-

Acidic Conditions (pH 2.6-2.7): The rate of hydrolysis is appreciable.[2]

Due to its susceptibility to hydrolysis, especially under acidic or neutral conditions, it is strongly recommended to prepare 4-NPP solutions fresh before each experiment.

Experimental Protocols

Accurate and reproducible results in phosphatase assays depend on standardized and well-defined protocols. Below are methodologies for a typical alkaline phosphatase assay using 4-NPP.

Preparation of Reagents

1. Assay Buffers (Choose one):

-

1 M Diethanolamine (B148213) Buffer (pH 9.8) with 0.5 mM MgCl₂:

-

Add 97 mL of diethanolamine and 100 mg of MgCl₂ to 800 mL of deionized water.

-

Adjust the pH to 9.8 with 10 M HCl.

-

Bring the final volume to 1 L with deionized water.[1]

-

-

0.1 M Glycine Buffer (pH 10.4) with 1 mM MgCl₂ and 1 mM ZnCl₂:

-

Add 7.51 g of glycine, 203 mg of MgCl₂, and 136 mg of ZnCl₂ to approximately 980 mL of deionized water and mix.

-

Adjust the pH to 10.4 with 19 M NaOH.

-

Bring the final volume to 1 L with deionized water.[1]

-

2. 4-NPP Substrate Solution (Typically 1 mg/mL):

-

Dissolve the required amount of 4-Nitrophenyl phosphate disodium salt in the chosen assay buffer to achieve the desired concentration (e.g., 1 mg/mL).[1]

-

This solution should be prepared fresh and protected from light.

3. Stop Solution (3 M NaOH):

-

Prepare a 3 M solution of sodium hydroxide (B78521) in deionized water. This solution is used to terminate the enzymatic reaction.[1]

Alkaline Phosphatase Assay Protocol (96-well plate format)

-

Prepare Enzyme Dilutions: Dilute the alkaline phosphatase enzyme to the desired concentrations in the assay buffer.

-

Add Substrate: To each well of a 96-well plate, add 50 µL of the freshly prepared 4-NPP substrate solution.

-

Initiate Reaction: Add 50 µL of the enzyme dilutions to the respective wells to start the reaction. Include a blank control with 50 µL of assay buffer instead of the enzyme.

-

Incubate: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes). The incubation time can be optimized based on the enzyme activity.

-

Stop Reaction: Add 50 µL of 3 M NaOH to each well to stop the reaction. The addition of NaOH will also enhance the yellow color of the 4-nitrophenol product.[1]

-

Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

-

Calculate Activity: The alkaline phosphatase activity is proportional to the rate of 4-nitrophenol formation, determined from the absorbance values.

Visualizations

Enzymatic Hydrolysis of 4-Nitrophenyl Phosphate

Caption: Enzymatic conversion of 4-NPP to 4-nitrophenol by alkaline phosphatase.

Experimental Workflow for Alkaline Phosphatase Assay```dot

Caption: Key factors influencing the stability of 4-Nitrophenyl phosphate.

References

Understanding the Kinetics of pNPP Enzymatic Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and practical methodologies for studying the kinetics of the p-nitrophenyl phosphate (B84403) (pNPP) enzymatic reaction. This chromogenic substrate is widely utilized for assaying various phosphatases, including alkaline and acid phosphatases, due to its simple and robust colorimetric output. Understanding the kinetics of this reaction is crucial for enzyme characterization, inhibitor screening, and the development of novel therapeutics.

The Core Reaction: Enzymatic Hydrolysis of pNPP

The fundamental principle of the pNPP assay lies in the enzymatic hydrolysis of p-nitrophenyl phosphate by a phosphatase. The enzyme catalyzes the cleavage of the phosphate group from pNPP, resulting in the formation of p-nitrophenol (pNP) and inorganic phosphate.[1] While pNPP is colorless, its product, pNP, exhibits a distinct yellow color under alkaline conditions, with a maximum absorbance at 405 nm.[2][3] This color change allows for the direct spectrophotometric measurement of enzyme activity.[4]

The reaction can be summarized as follows:

p-Nitrophenyl phosphate (colorless) + H₂O ---(Phosphatase)--> p-Nitrophenol (yellow) + Inorganic Phosphate

The rate of p-nitrophenol formation is directly proportional to the phosphatase activity, enabling the quantification of enzyme kinetics.[4]

Key Factors Influencing Reaction Kinetics

The rate of the pNPP enzymatic reaction is sensitive to several environmental and experimental factors.[3][5] Optimization of these parameters is critical for obtaining accurate and reproducible kinetic data.

-

Substrate Concentration: At low concentrations, the reaction rate is directly proportional to the substrate concentration. However, as the substrate concentration increases, the enzyme's active sites become saturated, and the reaction rate approaches its maximum velocity (Vmax).[5]

-

Enzyme Concentration: The reaction rate is directly proportional to the enzyme concentration, assuming the substrate is not a limiting factor.[6]

-

pH: Phosphatases have an optimal pH range for their activity. For instance, alkaline phosphatases typically exhibit maximal activity at an alkaline pH (around 8-10), while acid phosphatases function optimally in acidic environments.[7][8]

-

Temperature: Like most enzymatic reactions, the rate of pNPP hydrolysis increases with temperature up to an optimal point. Beyond this temperature, the enzyme begins to denature, leading to a rapid decrease in activity.[5][9] Many assays are performed at 37°C.[7]

-

Inhibitors: The presence of inhibitors can significantly reduce the rate of the enzymatic reaction. Inhibitors can be competitive, non-competitive, or uncompetitive, each affecting the enzyme's kinetic parameters (Km and Vmax) differently.[5][10] For example, sodium orthovanadate is a known inhibitor of protein tyrosine phosphatases.[1]

Quantitative Analysis: Michaelis-Menten Kinetics

The relationship between the initial reaction velocity (V₀), substrate concentration ([S]), maximum velocity (Vmax), and the Michaelis constant (Km) is described by the Michaelis-Menten equation:

V₀ = (Vmax * [S]) / (Km + [S])

-

Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is fully saturated with the substrate.

-

Km (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.

These kinetic parameters are crucial for characterizing an enzyme's catalytic efficiency and its interaction with substrates and inhibitors.

Summary of Kinetic Parameters for Alkaline Phosphatase with pNPP

| Enzyme Source | Buffer | pH | Temperature (°C) | Km (M) | Vmax (µmol/min/unit) | kcat (s⁻¹) | Reference |

| Calf Intestinal | 50 mM Tris-HCl | 11 | 37 | 7.6 x 10⁻⁴ | 3.12 | 82.98 | [9][11][12] |

| Calf Intestinal | 100 mM Glycine-NaOH | 9.5 | 37 | 4.0 x 10⁻⁴ | 1.6 | 42.55 | [9][11][12] |

| Calf Intestinal | - | ~8.2 | - | 4.0 x 10⁻⁵ | 72.8 (µmol/min/mg) | 9.70 | [13] |

| E. coli (Wild-type) | - | - | - | ~3.8-fold lower than mutants | ~1.8-fold higher than R166A | - | [14] |

| E. coli (R166A mutant) | - | - | - | - | - | - | [14] |

| E. coli (R166S mutant) | - | - | - | - | - | - | [14] |

Note: The units for Vmax and the specific experimental conditions can vary between studies, making direct comparisons complex.

Experimental Protocols

General pNPP Phosphatase Activity Assay

This protocol provides a general framework for measuring phosphatase activity using pNPP.

Materials:

-

Phosphatase-containing sample

-

pNPP substrate solution

-

Assay Buffer (e.g., Tris-HCl or Glycine-NaOH, pH adjusted for the specific phosphatase)[9]

-

Microplate reader or spectrophotometer

-

96-well plate

Procedure:

-

Prepare Reagents: Prepare fresh dilutions of the enzyme and pNPP substrate in the appropriate assay buffer.

-

Reaction Setup: In a 96-well plate, add a defined volume of the enzyme sample to each well.[15] Include a blank control containing only the assay buffer.[15]

-

Initiate Reaction: Add the pNPP substrate solution to each well to start the reaction.[15]

-

Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a specific period (e.g., 10-60 minutes).[7][16]

-

Stop Reaction: Add the stop solution to each well to terminate the enzymatic reaction.[15] The alkaline stop solution also enhances the yellow color of the p-nitrophenol product.[17]

-

Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.[1][2]

-

Calculate Activity: Determine the amount of p-nitrophenol produced using its molar extinction coefficient (typically around 1.78 x 10⁴ M⁻¹ cm⁻¹ to 1.8 x 10⁴ M⁻¹ cm⁻¹).[1][2] One unit of activity is often defined as the amount of enzyme that hydrolyzes 1 nanomole or 1 micromole of pNPP per minute under the specified conditions.[2][9]

Determination of Michaelis-Menten Parameters (Km and Vmax)

This protocol outlines the steps to determine the kinetic constants of a phosphatase.

Procedure:

-

Vary Substrate Concentration: Set up a series of reactions with a fixed enzyme concentration and varying concentrations of the pNPP substrate. The substrate concentrations should typically range from 0.1 x Km to 10 x Km.[4]

-

Measure Initial Velocities: For each substrate concentration, measure the initial reaction velocity (V₀) by monitoring the absorbance change over a short period where the reaction is linear.

-

Data Analysis: Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Determine Km and Vmax: Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Km and Vmax.[18] Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation of the data.[9]

Visualizing Workflows and Pathways

Enzymatic Reaction of pNPP

Caption: The enzymatic hydrolysis of pNPP by phosphatase to produce p-nitrophenol and inorganic phosphate.

General Experimental Workflow for pNPP Assay

Caption: A generalized workflow for performing a pNPP-based phosphatase activity assay.

Michaelis-Menten Kinetics Workflow

Caption: Workflow for determining the Michaelis-Menten kinetic parameters (Km and Vmax).

Conclusion

The pNPP enzymatic assay is a powerful and versatile tool for studying phosphatase kinetics. Its simplicity, cost-effectiveness, and adaptability make it suitable for a wide range of applications, from basic enzyme characterization to high-throughput screening in drug discovery. A thorough understanding of the reaction kinetics and meticulous control over experimental parameters are paramount for generating high-quality, reliable data. This guide provides the foundational knowledge and practical protocols to empower researchers in their investigation of phosphatase activity.

References

- 1. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p-Nitrophenyl Phosphate (PNPP) | NEB [neb.cn]

- 3. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. monash.edu [monash.edu]

- 7. benchchem.com [benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 10. tsijournals.com [tsijournals.com]

- 11. researchgate.net [researchgate.net]

- 12. Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. bioassaysys.com [bioassaysys.com]

- 16. 3hbiomedical.com [3hbiomedical.com]

- 17. sciencellonline.com [sciencellonline.com]

- 18. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for the 4-Nitrophenyl Phosphate (pNPP) Assay for Alkaline Phosphatase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkaline phosphatase (ALP) is a hydrolase enzyme responsible for removing phosphate (B84403) groups from various molecules, including nucleotides, proteins, and alkaloids. The activity of ALP is a key biomarker in numerous biological contexts. For instance, it is a hallmark indicator of osteogenic differentiation in stem cell research, a diagnostic marker for liver and bone diseases, and a widely used reporter enzyme in immunoassays such as ELISA.[1] The 4-Nitrophenyl phosphate (pNPP) assay is a simple, robust, and cost-effective colorimetric method for quantifying ALP activity.[2][3]

The assay is based on the hydrolysis of the colorless substrate p-Nitrophenyl phosphate (pNPP) by ALP into p-nitrophenol (pNP) and inorganic phosphate.[4] Under alkaline conditions, pNP is deprotonated to form the p-nitrophenolate ion, which is a yellow-colored product with a maximum absorbance at 405 nm.[4][5][6] The rate of pNP formation is directly proportional to the ALP activity in the sample.

Principle of the Assay

The enzymatic reaction underlying the pNPP assay is a straightforward hydrolysis reaction catalyzed by alkaline phosphatase.

Caption: Enzymatic hydrolysis of pNPP by Alkaline Phosphatase.

Experimental Protocols

This section provides a detailed protocol for the pNPP assay in a 96-well plate format. The protocol can be adapted for other formats, such as cuvettes.

Materials and Reagents

-

ALP Assay Buffer: 1.0 M Diethanolamine (B148213), 0.5 mM MgCl₂, pH 9.8. Alternatively, 100 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 9.5 can be used.[7][8]

-

pNPP Substrate Solution (10 mg/mL): Dissolve pNPP disodium (B8443419) salt hexahydrate in the ALP Assay Buffer. This solution should be prepared fresh before use and protected from light.[7]

-

Stop Solution: 3 M NaOH.[5]

-

Alkaline Phosphatase Standard: Purified calf intestinal alkaline phosphatase (CIAP) of known activity.

-

Sample: Cell lysate, tissue homogenate, serum, or other biological samples containing ALP.

-

96-well clear, flat-bottom microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.

Preparation of Reagents

-

ALP Assay Buffer (1.0 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8):

-

pNPP Substrate Solution (10 mg/mL):

-

Immediately before use, dissolve the required amount of pNPP powder in the ALP Assay Buffer to a final concentration of 10 mg/mL.[7] For example, dissolve 10 mg of pNPP in 1 mL of buffer.

-

-

Stop Solution (3 M NaOH):

-

Carefully dissolve 120 g of NaOH in deionized water and bring the final volume to 1 L. Caution: The reaction is highly exothermic.

-

Assay Procedure

The following workflow outlines the steps for performing the pNPP assay.

Caption: General workflow for the pNPP alkaline phosphatase assay.

Step-by-Step Protocol:

-

Prepare the Microplate:

-

Sample Wells: Add 50 µL of your sample (e.g., cell lysate diluted in assay buffer) to triplicate wells.

-

Standard Wells: Prepare a serial dilution of a known concentration of ALP standard in the assay buffer. Add 50 µL of each dilution to triplicate wells.

-

Blank Well: Add 50 µL of the assay buffer to triplicate wells. This will be used to subtract the background absorbance.

-

-

Initiate the Reaction:

-

Add 50 µL of the freshly prepared pNPP Substrate Solution to each well.[9]

-

-

Incubation:

-

Incubate the plate at 37°C for 15-60 minutes.[10] The incubation time may need to be optimized depending on the ALP activity in the samples. For kinetic assays, the absorbance can be read at multiple time points.

-

-

Stop the Reaction:

-

Add 50 µL of 3 M NaOH Stop Solution to each well to terminate the enzymatic reaction.[5] This also enhances the yellow color of the p-nitrophenol product.

-

-

Measure Absorbance:

Data Analysis

-

Correct for Background: Subtract the average absorbance of the blank wells from the absorbance readings of all sample and standard wells.

-

Standard Curve: Plot the corrected absorbance values of the ALP standards against their known concentrations to generate a standard curve.

-

Calculate ALP Activity: Determine the ALP concentration in the samples by interpolating their corrected absorbance values on the standard curve. The ALP activity is typically expressed in units/L (U/L), where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of pNPP per minute at a specific temperature and pH.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the pNPP assay.

Table 1: Kinetic Parameters of Calf Intestinal Alkaline Phosphatase (CIAP) with pNPP at 37°C

| Buffer System | pH | Km (M) | Vmax (µmoles/min/unit) | kcat (s⁻¹) |

| 50 mM Tris-HCl | 11.0 | 7.6 x 10⁻⁴ | 3.12 | 82.98 |

| 100 mM Glycine-NaOH | 9.5 | 4.0 x 10⁻⁴ | 1.6 | 42.55 |

Data sourced from studies on the kinetic behavior of CIAP.[11][12][13][14]

Table 2: Typical Reagent Concentrations and Volumes for 96-Well Plate Assay

| Reagent | Concentration | Volume per Well (µL) |

| Sample/Standard/Blank | Variable | 50 |

| pNPP Substrate Solution | 1 mg/mL to 10 mg/mL | 50 |

| Stop Solution (NaOH) | 2 M to 3 M | 50 |

| Total Volume | 150 |

These are typical starting concentrations and volumes; optimization may be required for specific applications.[7][9]

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or No Signal | Inactive enzyme | Ensure proper storage and handling of the ALP enzyme. |

| Degraded pNPP substrate | Prepare the pNPP substrate solution fresh before each use and protect it from light. | |

| Incorrect buffer pH | Verify the pH of the assay buffer, as ALP activity is highly pH-dependent.[12][13] | |

| High Background | Spontaneous hydrolysis of pNPP | Prepare the pNPP substrate solution fresh. Run a "substrate only" blank to assess the rate of spontaneous hydrolysis. |

| Contaminated reagents | Use high-purity water and reagents. | |

| Inconsistent Results | Pipetting errors | Use calibrated pipettes and ensure proper mixing in the wells. |

| Temperature fluctuations | Ensure a constant and uniform temperature during the incubation step. |

Conclusion

The 4-Nitrophenyl phosphate assay is a fundamental tool for the quantification of alkaline phosphatase activity. Its simplicity, sensitivity, and cost-effectiveness make it suitable for a wide range of applications in academic research and drug development. By following the detailed protocol and considering the key parameters outlined in these application notes, researchers can obtain reliable and reproducible results.

References

- 1. Alkaline Phosphatase Activity Analysis Protocol - Creative Biolabs [creative-biolabs.com]

- 2. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e-century.us [e-century.us]

- 4. assaygenie.com [assaygenie.com]

- 5. ulab360.com [ulab360.com]

- 6. researchgate.net [researchgate.net]

- 7. interchim.fr [interchim.fr]

- 8. Phosphatase, Alkaline - Assay | Worthington Biochemical [worthington-biochem.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. sciencellonline.com [sciencellonline.com]

- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 12. Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP. | Sigma-Aldrich [sigmaaldrich.com]

- 13. Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for the Preparation of 4-Nitrophenyl Phosphate (pNPP) Substrate Solution

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of 4-Nitrophenyl phosphate (B84403) (pNPP) substrate solutions, a widely used chromogenic substrate for the detection of phosphatase activity in various assays such as ELISA (Enzyme-Linked Immunosorbent Assay).

Introduction

4-Nitrophenyl phosphate (pNPP) is a non-proteinaceous, chromogenic substrate used to quantify the activity of various phosphatases, including alkaline phosphatases (ALP), acid phosphatases (ACP), and protein tyrosine phosphatases (PTPs)[1]. The principle of the assay is based on the enzymatic hydrolysis of pNPP by a phosphatase, which results in the liberation of inorganic phosphate and the formation of 4-nitrophenol (B140041) (pNP). Under alkaline conditions, pNP is converted to the 4-nitrophenolate (B89219) ion, a yellow-colored product that can be quantitatively measured by spectrophotometry at a wavelength of 405 nm[1][2][3]. The intensity of the yellow color is directly proportional to the amount of pNP produced and thus to the phosphatase activity in the sample.

Applications

The pNPP substrate system is versatile and finds extensive application in numerous biochemical assays:

-

ELISA: pNPP is a popular substrate for ALP-conjugated secondary antibodies in ELISA procedures, offering high sensitivity[3].

-

Enzyme Characterization: It is used to determine the kinetic parameters of various phosphatases.

-

Drug Discovery: pNPP assays are employed to screen for inhibitors or activators of phosphatases, which are important targets in drug development.

-

Cell-based Assays: It can be used to measure endogenous phosphatase activity in cell lysates[2].

Experimental Protocols

Materials and Reagents

-

4-Nitrophenyl phosphate (pNPP) disodium (B8443419) salt hexahydrate (or pNPP tablets)

-

Appropriate buffer components (see tables below)

-

Magnesium chloride (MgCl₂)

-

Zinc chloride (ZnCl₂)

-

Sodium hydroxide (B78521) (NaOH) for stopping the reaction

-

Deionized or distilled water

-

pH meter

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

Preparation of Buffers for pNPP Substrate Solution

The choice of buffer is critical and depends on the optimal pH for the specific phosphatase being assayed.

Table 1: Buffer Compositions for Alkaline Phosphatase (ALP) Assays

| Buffer Type | Component | Concentration | pH | Additional Components |

| Diethanolamine (B148213) Buffer | Diethanolamine | 1.0 M | 9.8 | 0.5 mM MgCl₂[3] |

| Glycine (B1666218) Buffer | Glycine | 0.1 M | 10.4 | 1 mM MgCl₂, 1 mM ZnCl₂[3] |

| AMP Buffer | 2-amino, 2-methyl, 1-propanol | Varies | 10.5 | - |

Protocol for 1 M Diethanolamine Buffer (pH 9.8) with 0.5 mM MgCl₂:

-

Add 97 mL of diethanolamine to 800 mL of deionized water[3].

-

Add 100 mg of MgCl₂[3].

-

Adjust the pH to 9.8 with 10 M HCl[3].

-

Bring the final volume to 1 L with deionized water[3].

Protocol for 0.1 M Glycine Buffer (pH 10.4) with 1 mM MgCl₂ and 1 mM ZnCl₂:

-

Dissolve 7.51 g of glycine in approximately 980 mL of deionized water[3].

-

Add 203 mg of MgCl₂ and 136 mg of ZnCl₂[3].

-

Adjust the pH to 10.4 with 19 N NaOH[3].

-

Bring the final volume to 1 L with deionized water[3].

Table 2: Buffer Compositions for Acid and Neutral Phosphatase Assays

| Buffer Type | Component | Concentration | pH | Application |

| Acetate Buffer | Sodium Acetate | 100 mM | 5.5 | Acid Phosphatases |

| Neutral Assay Buffer | Varies (e.g., Tris-based) | Varies | 7.2 | Neutral Phosphatases (e.g., protein phosphatases)[2] |

Preparation of pNPP Substrate Solution

From Powder:

-

Equilibrate the pNPP powder to room temperature before opening the container[4].

-

Weigh the required amount of pNPP. A typical concentration is 1 mg/mL[3].

-

Dissolve the pNPP powder in the appropriate pre-warmed buffer (refer to Tables 1 & 2).

-

Ensure the pNPP is completely dissolved. The solution should be colorless.

-

Protect the solution from light and use it fresh for best results.

From Tablets:

-

Equilibrate the pNPP tablets to room temperature.

-

Dissolve one tablet in the specified volume of the appropriate buffer to achieve the desired concentration (e.g., one 5 mg tablet in 5 mL of buffer for a 1 mg/mL solution)[4].

-

Mix gently until the tablet is fully dissolved.

-

Protect the solution from light.

Storage and Stability:

-

pNPP solutions are light-sensitive and should be stored in a dark container[1].

-

For short-term storage, keep the solution at 2-8°C. For longer-term storage, aliquots can be stored at -20°C[2].

-

It is highly recommended to prepare the pNPP substrate solution fresh before each use.

-

Some commercial formulations contain stabilizers like imidazole (B134444) and sodium azide (B81097) for extended shelf life[5].

General Assay Protocol using pNPP Substrate Solution (96-well plate format)

-

Add your sample (e.g., purified enzyme, cell lysate, or ELISA secondary antibody) to the wells of a 96-well plate.

-

Prepare necessary controls (e.g., blank wells with buffer only, negative controls).

-

Add 50-100 µL of the freshly prepared pNPP substrate solution to each well[4][6].

-

Incubate the plate at room temperature or 37°C, protected from light. Incubation times can range from 15 to 60 minutes, depending on the enzyme activity[2][4].

-

The reaction can be monitored kinetically, or as an endpoint assay.

-

For endpoint assays, stop the reaction by adding 50 µL of a stop solution, such as 2 M or 3 M NaOH, to each well[3][4][7]. This will also enhance the yellow color.

-

Measure the absorbance at 405 nm using a microplate reader[3][4].

Visualizations

Enzymatic Reaction of pNPP

Caption: Enzymatic hydrolysis of pNPP by phosphatase.

Experimental Workflow for pNPP Assay

Caption: Workflow for a typical pNPP phosphatase assay.

References

- 1. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]

- 2. sciencellonline.com [sciencellonline.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. Stable p-nitrophenyl phosphate solution and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Application Notes: p-Nitrophenyl Phosphate (pNPP) for Colorimetric ELISA

Audience: Researchers, scientists, and drug development professionals.

Introduction

p-Nitrophenyl phosphate (B84403) (pNPP) is a widely utilized chromogenic substrate for detecting alkaline phosphatase (AP) in Enzyme-Linked Immunosorbent Assays (ELISA).[1][2][3][4] In the presence of AP, pNPP is hydrolyzed, producing a yellow, water-soluble end product, p-nitrophenol.[1][2][5] The intensity of this yellow color is directly proportional to the amount of enzyme activity and can be quantified by measuring the absorbance at 405 nm.[1][6] This method offers a sensitive and straightforward approach for quantitative and qualitative ELISA applications.[7]

Principle of the Method

The assay is based on the enzymatic reaction where alkaline phosphatase dephosphorylates the pNPP substrate. This reaction cleaves the phosphate group from pNPP, yielding p-nitrophenol and inorganic phosphate.[5][8] The resulting p-nitrophenol is a yellow-colored compound that exhibits maximum absorbance at a wavelength of 405 nm.[6][9] The reaction can be monitored kinetically or stopped at a specific time point (endpoint assay) by adding a strong base, such as sodium hydroxide (B78521) (NaOH), which also enhances the yellow color.[1][5]

Enzymatic Reaction of pNPP

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. cdn.stemcell.com [cdn.stemcell.com]

- 3. stemcell.com [stemcell.com]

- 4. ELISA Enzyme Substrates | Thermo Fisher Scientific - US [thermofisher.com]

- 5. kementec.com [kementec.com]

- 6. PNPP | TargetMol [targetmol.com]

- 7. interchim.fr [interchim.fr]

- 8. interchim.fr [interchim.fr]

- 9. file.elabscience.com [file.elabscience.com]

Application Note & Protocol: Calculating Enzyme Activity using p-NPP at 405 nm

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of enzyme activity is a cornerstone of biochemical and pharmacological research. A widely used method for assaying phosphatase activity is the colorimetric assay using p-nitrophenyl phosphate (B84403) (pNPP).[1][2][3] This substrate is hydrolyzed by phosphatases, such as alkaline phosphatase (ALP) and acid phosphatase, to produce p-nitrophenol (pNP), a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[1][3][4] The rate of pNP formation is directly proportional to the enzyme's activity.[5] This application note provides a detailed protocol for determining phosphatase activity using pNPP, from experimental setup to data analysis and calculation of enzyme activity.

The underlying principle of this assay is the enzymatic cleavage of the phosphate group from pNPP, resulting in the formation of pNP.[6] Under alkaline conditions, pNP is deprotonated to form the p-nitrophenolate ion, which exhibits a strong absorbance at 405 nm.[1][3] The concentration of the product can be determined using the Beer-Lambert law, which relates absorbance to concentration.

Signaling Pathway and Experimental Workflow

The enzymatic reaction involves the hydrolysis of a phosphate ester bond by a phosphatase enzyme.

Caption: Enzymatic hydrolysis of pNPP by phosphatase.

The experimental workflow for determining enzyme activity using the pNPP assay is a straightforward process that can be adapted for single-tube or multi-well plate formats.

Caption: Step-by-step experimental workflow.

Experimental Protocols

This protocol is designed for a 96-well plate format, which is ideal for high-throughput screening and analysis of multiple samples.

Materials and Reagents

-

Assay Buffer: 1.0 M Diethanolamine buffer, pH 9.8, containing 0.5 mM MgCl₂.

-

p-NPP Substrate Solution: 10 mM p-nitrophenyl phosphate disodium (B8443419) salt in assay buffer. Prepare fresh and protect from light.

-

Enzyme Solution: Purified or crude enzyme preparation diluted to an appropriate concentration in assay buffer.

-

Stop Solution: 3 M NaOH.

-

Microplate Reader: Capable of measuring absorbance at 405 nm.

-

96-well clear, flat-bottom microplate.

-

Incubator: Set to the desired reaction temperature (e.g., 37°C).

Assay Procedure

-

Reagent Preparation: Allow all reagents to equilibrate to the assay temperature. Prepare the pNPP substrate solution immediately before use.

-

Assay Setup:

-

Add 50 µL of assay buffer to each well of the microplate.

-

Add 20 µL of the enzyme solution to the sample wells.

-

For the blank wells, add 20 µL of the same buffer used to dilute the enzyme.

-

-

Reaction Initiation:

-

To each well, add 50 µL of the 10 mM pNPP substrate solution to start the reaction. The total reaction volume is 120 µL.

-

-

Incubation:

-

Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.

-

-

Reaction Termination:

-

Stop the reaction by adding 50 µL of 3 M NaOH to each well. The addition of a strong base also enhances the yellow color of the pNP product.[3]

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

Data Presentation and Calculation

The absorbance readings are used to calculate the concentration of pNP produced, which is then used to determine the enzyme activity.

Sample Data

The following table presents sample absorbance data obtained from a typical pNPP assay.

| Well Type | Replicate 1 (A405) | Replicate 2 (A405) | Replicate 3 (A405) | Average A405 | Corrected A405 (Avg - Blank) |

| Blank | 0.052 | 0.055 | 0.053 | 0.053 | 0.000 |

| Sample 1 | 0.458 | 0.462 | 0.455 | 0.458 | 0.405 |

| Sample 2 | 0.865 | 0.871 | 0.868 | 0.868 | 0.815 |

Calculation of Enzyme Activity

The enzyme activity is calculated using the Beer-Lambert law: A = εcl

Where:

-

A is the absorbance at 405 nm (corrected for the blank).

-

ε is the molar extinction coefficient of pNP, which is 1.78 x 10⁴ M⁻¹cm⁻¹ (or 17,800 M⁻¹cm⁻¹).[1][7]

-

c is the concentration of pNP in M (mol/L).

-

l is the path length of the light through the solution in cm. For a standard 96-well plate, this is typically calculated based on the volume in the well. For ease of calculation, the path length can be assumed to be 1 cm if the final volume is adjusted accordingly in the subsequent formulas.

Step 1: Calculate the concentration of pNP produced.

Concentration (c) = Corrected A405 / (ε * l)

Assuming a path length (l) of 0.5 cm for a 170 µL final volume in a 96-well plate.

For Sample 1: c = 0.405 / (17800 M⁻¹cm⁻¹ * 0.5 cm) = 4.55 x 10⁻⁵ M

Step 2: Calculate the amount of pNP produced in µmoles.

Amount (µmoles) = Concentration (M) * Final Volume (L) * 10⁶ (µmol/mol)

Final Volume = 120 µL (reaction) + 50 µL (stop solution) = 170 µL = 0.000170 L

For Sample 1: Amount = 4.55 x 10⁻⁵ mol/L * 0.000170 L * 10⁶ µmol/mol = 0.007735 µmoles

Step 3: Calculate the enzyme activity.

One unit (U) of enzyme activity is defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute.[8]

Activity (U/mL) = (Amount of pNP produced (µmoles) / Incubation Time (min)) / Volume of Enzyme (mL)

Incubation Time = 15 min Volume of Enzyme = 20 µL = 0.020 mL

For Sample 1: Activity = (0.007735 µmoles / 15 min) / 0.020 mL = 0.0258 U/mL

Step 4: Calculate the specific activity (optional).

Specific Activity (U/mg) = Activity (U/mL) / Protein Concentration (mg/mL)

If the protein concentration of the enzyme solution for Sample 1 was 0.1 mg/mL:

Specific Activity = 0.0258 U/mL / 0.1 mg/mL = 0.258 U/mg

Summary of Calculated Data

| Sample | Corrected A405 | pNP Concentration (M) | pNP Produced (µmoles) | Enzyme Activity (U/mL) |

| Sample 1 | 0.405 | 4.55 x 10⁻⁵ | 0.007735 | 0.0258 |

| Sample 2 | 0.815 | 9.16 x 10⁻⁵ | 0.015572 | 0.0519 |

Conclusion

The pNPP assay is a robust, sensitive, and cost-effective method for determining phosphatase activity.[3][6] By following this detailed protocol and applying the provided calculations, researchers can accurately quantify enzyme kinetics, screen for inhibitors, and perform quality control of enzyme preparations. Careful optimization of assay conditions, such as enzyme concentration and incubation time, is crucial for obtaining reliable and reproducible results.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. neb.com [neb.com]

- 3. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]

- 4. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atlas-medical.com [atlas-medical.com]

- 6. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioassaysys.com [bioassaysys.com]

- 8. researchgate.net [researchgate.net]

Preparation and Use of 4-Nitrophenyl Phosphate (pNPP) Substrate for Alkaline Phosphatase Assays

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl phosphate (B84403) (pNPP), in its disodium (B8443419) salt hexahydrate form, is a widely used chromogenic substrate for the detection of alkaline phosphatase (AP) activity.[1][2][3][4] It is a preferred substrate in various immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), due to its high sensitivity and the production of a soluble, yellow end-product that can be easily quantified using a spectrophotometer.[1][2][3][5] The enzymatic hydrolysis of the colorless pNPP by alkaline phosphatase yields p-nitrophenol, which is yellow and exhibits maximum absorbance at 405 nm.[1][4][6] This reaction can be monitored kinetically or stopped for endpoint analysis.[7]

Principle of the Reaction

Alkaline phosphatase catalyzes the hydrolysis of 4-Nitrophenyl phosphate, removing the phosphate group. This reaction produces 4-nitrophenol (B140041) and inorganic phosphate. Under alkaline conditions, the 4-nitrophenol is converted to the 4-nitrophenolate (B89219) ion, which is responsible for the yellow color.

Caption: Enzymatic reaction of 4-Nitrophenyl phosphate with Alkaline Phosphatase.

Materials and Reagents

-

4-Nitrophenyl phosphate disodium salt hexahydrate (pNPP)

-

Glycine

-

Magnesium chloride (MgCl₂)

-

Zinc chloride (ZnCl₂)

-

Diethanolamine

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Appropriate laboratory glassware and equipment

Buffer Preparation

Two common buffers are used for preparing the pNPP substrate solution. The choice of buffer can influence the kinetic parameters of the reaction.

1. Glycine Buffer (0.1 M, pH 10.4)

-

To approximately 980 mL of deionized water, add:

-

7.51 g of Glycine

-

203 mg of MgCl₂

-

136 mg of ZnCl₂

-

-

Mix until all components are dissolved.

-

Adjust the pH to 10.4 using 1 M NaOH.

-

Bring the final volume to 1 L with deionized water.

2. Diethanolamine Buffer (1 M, pH 9.8) [1][2][5]

-

To 800 mL of deionized water, add:

-

97 mL of Diethanolamine

-

100 mg of MgCl₂

-

-

Mix until dissolved.

-

Bring the final volume to 1 L with deionized water.

pNPP Substrate Solution Preparation

The pNPP substrate solution should be prepared fresh before use.

-

Warm the chosen buffer (Glycine or Diethanolamine) to room temperature.

-

Dissolve the 4-Nitrophenyl phosphate disodium salt hexahydrate in the buffer to achieve the desired concentration. A typical concentration is 1 mg/mL.[1][2][5]

-

Protect the solution from direct light as it is light-sensitive.[4][8]

Experimental Protocols

General Alkaline Phosphatase Activity Assay

This protocol can be adapted for various applications to determine the activity of alkaline phosphatase.

-

Pipette your sample containing alkaline phosphatase into the wells of a 96-well microplate.

-

Add 100-200 µL of the freshly prepared pNPP substrate solution to each well.[1][6]

-

Incubate the plate at room temperature for 15-60 minutes, protected from light.[7][9] The incubation time may need to be optimized based on the enzyme concentration.

-